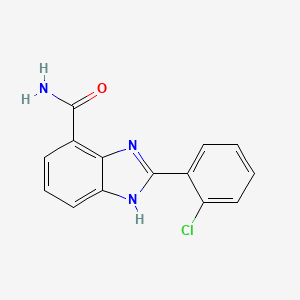
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzimidazole-4-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 2-(2-methoxyphenyl)-1H-benzimidazole-4-carboxamide.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxylic acid
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide alcohol
Uniqueness
This compound stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and a carboxamide moiety. This structure imparts specific biological activities that are not observed in other similar compounds. Its potential therapeutic applications and its role in scientific research make it a compound of significant interest .
Propriétés
Numéro CAS |
313279-24-2 |
|---|---|
Formule moléculaire |
C14H10ClN3O |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-10-6-2-1-4-8(10)14-17-11-7-3-5-9(13(16)19)12(11)18-14/h1-7H,(H2,16,19)(H,17,18) |
Clé InChI |
AYRAPASYSZECEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
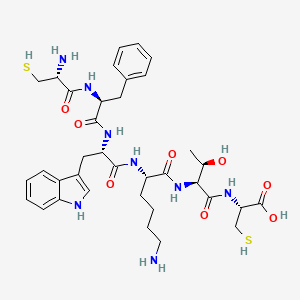



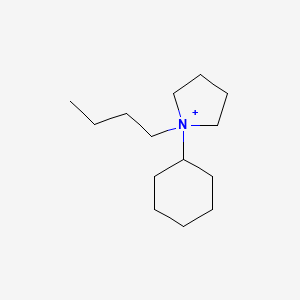
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

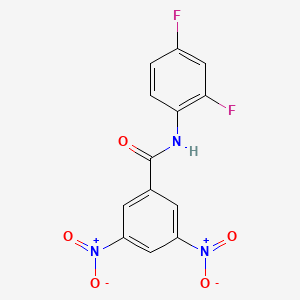
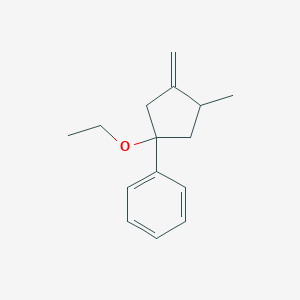

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
